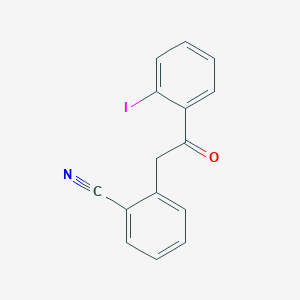

2-(2-Cyanophenyl)-2'-iodoacetophenone

Descripción general

Descripción

2-(2-Cyanophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a cyanophenyl group and an iodoacetophenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)-2’-iodoacetophenone typically involves the reaction of 2-cyanophenylboronic acid with 2-iodoacetophenone under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 2-(2-Cyanophenyl)-2’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Cyanophenyl)-2’-iodoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include substituted phenyl derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cobalt-Catalyzed Reactions

One of the prominent applications of 2-(2-Cyanophenyl)-2'-iodoacetophenone is in cobalt-catalyzed reactions. It serves as a precursor for the synthesis of indenols and indenes through carbocyclization reactions. In these processes, the compound reacts with alkynes to form complex cyclic structures, which are valuable in organic synthesis due to their diverse functional properties .

Synthesis of Indene Derivatives

The compound can also be utilized in the synthesis of various indene derivatives, which are important intermediates in organic chemistry. These derivatives have applications in the production of pharmaceuticals and agrochemicals, making this compound a crucial building block in synthetic pathways .

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. Studies have shown that halogenated compounds can interact with biological targets involved in cancer progression. The specific electronic and steric properties of this compound may enhance its efficacy as a therapeutic agent against certain types of cancer .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and glaucoma. The structure-activity relationship studies suggest that modifications on the iodoacetophenone framework can lead to improved inhibitory activity .

Material Science

Photonic Applications

In material science, this compound has been studied for its photonic properties. The incorporation of this compound into polymer matrices can enhance the optical characteristics of materials used in photonics and optoelectronics. Its ability to absorb light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of Indenols | Effective precursor for complex cyclic structures |

| Medicinal Chemistry | Anticancer Activity | Potential therapeutic agent against cancer |

| Enzyme Inhibition Studies | Inhibits acetylcholinesterase and carbonic anhydrases | |

| Material Science | Photonic Applications | Enhances optical properties in polymer matrices |

Case Studies

-

Cobalt-Catalyzed Carbocyclization

A study published in The Journal of Organic Chemistry demonstrated the efficiency of cobalt-catalyzed reactions using this compound, highlighting its role as a versatile building block for synthesizing complex organic molecules . -

Biological Evaluation

Research conducted on similar compounds indicated significant enzyme inhibition activity, suggesting that structural modifications could lead to new drug candidates targeting neurodegenerative diseases . -

Material Development

Investigations into the use of this compound in photonic materials revealed promising results, indicating its potential for integration into advanced optical devices .

Mecanismo De Acción

The mechanism of action of 2-(2-Cyanophenyl)-2’-iodoacetophenone involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Cyanophenyl)acetic acid

- 2-Cyanophenylboronic acid

- 2-Cyanophenylboronic acid 1,3-propanediol ester

Uniqueness

2-(2-Cyanophenyl)-2’-iodoacetophenone is unique due to the presence of both a cyanophenyl group and an iodoacetophenone moiety. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

2-(2-Cyanophenyl)-2'-iodoacetophenone, with the chemical formula C16H12I N O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its anticancer and antimicrobial effects.

- CAS Number : 898784-29-7

- Molecular Weight : 350.18 g/mol

- Structure : The compound features a cyanophenyl group and an iodoacetophenone moiety, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The details of the synthetic pathway can vary, but it generally includes:

- Formation of the cyanophenyl group through nitration and subsequent reduction.

- Iodination at the 2' position using iodine reagents.

- Acetylation to form the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study assessed several cyano-substituted compounds for their anticancer properties, revealing that derivatives with similar structures showed broad-spectrum activity against leukemia, melanoma, and other cancers .

| Compound | Cancer Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 9a | MDA-MB-435 (Melanoma) | 0.197 | Induces apoptosis |

| 9b | MDA-MB-468 (Breast) | 0.250 | Inhibits tubulin polymerization |

| 3f | HCT-15 (Colon) | 1.0 | Caspase-dependent apoptosis |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in vitro.

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have been investigated for their antimicrobial effects. Research indicates that certain derivatives demonstrate efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Certain derivatives disrupt normal cell cycle progression, effectively halting tumor growth.

Case Studies

- Antiproliferative Screening : A study conducted by the National Cancer Institute tested various cyano-substituted compounds against a panel of 60 cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly against melanoma and colon cancer cells .

- Selectivity Studies : Compounds were evaluated for their selectivity towards cancerous versus normal cells. Results showed that certain derivatives had a higher selectivity index, indicating lower toxicity towards normal cells while effectively targeting cancer cells .

Propiedades

IUPAC Name |

2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHQVUGBMHXYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642322 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-29-7 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.